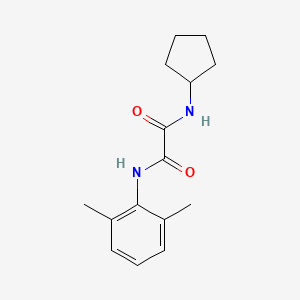

N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide (CPDO) is a chemical compound that has been studied for its potential applications in scientific research. CPDO is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature.

Scientific Research Applications

Organometallic and Coordination Compounds in Cancer Therapy

Research into organometallic and coordination compounds, such as rhenium complexes, has shown promising applications in cancer therapy. These compounds, characterized by their diverse structures and cytotoxic properties, target specific cancer cells with high potency. Their design incorporates organometallic ligands, peptides, and various functional groups to achieve targeted therapeutic effects, including receptor and enzyme targeting within cancer cells. The review by Bauer et al. (2019) delves into these compounds' modes of action and their progress in clinical trials, highlighting the potential of such organometallic compounds in treating various cancer types (Bauer, Haase, Reich, Crans, & Kühn, 2019).

Cyclodextrin-Based Nanosponges for Drug Delivery

Cyclodextrin-based nanosponges (CD-NS) represent a novel approach to drug delivery systems, offering a versatile platform for the controlled release of therapeutic agents. These highly porous nanoparticles can be engineered to release drugs in a controlled manner, improving the solubility of poorly water-soluble drugs and protecting sensitive compounds from degradation. Sherje et al. (2017) discuss the properties, design, and applications of CD-NS in pharmaceuticals, highlighting their advantages in enhancing drug efficacy and safety (Sherje, Dravyakar, Kadam, & Jadhav, 2017).

Antituberculosis Activity of Organotin(IV) Complexes

The antituberculosis potential of organotin(IV) complexes has been a subject of interest due to their remarkable activity against Mycobacterium tuberculosis. These complexes, involving various ligands and organotin moieties, exhibit a broad range of structural diversity and biological activity. Iqbal, Ali, and Shahzadi (2015) review the antituberculosis activity of these compounds, emphasizing the influence of ligand environment and the structure of the organotin complexes on their efficacy. Their findings suggest that triorganotin(IV) complexes, in particular, show superior antituberculosis activity compared to diorganotin(IV) complexes, offering insights into designing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Cyclodextrins in Drug Delivery Systems

Cyclodextrins (CDs) and their derivatives play a crucial role in drug delivery, enhancing the solubility, stability, and bioavailability of therapeutic agents. Challa, Ahuja, Ali, and Khar (2005) provide an updated review on the use of CDs in designing novel delivery systems, such as liposomes and nanoparticles. The article discusses the mechanisms by which CDs improve drug delivery and the factors influencing the formation of inclusion complexes. This comprehensive review highlights the versatility and potential of CDs in pharmaceutical formulations, paving the way for innovative drug delivery solutions (Challa, Ahuja, Ali, & Khar, 2005).

properties

IUPAC Name |

N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10-6-5-7-11(2)13(10)17-15(19)14(18)16-12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLUTKFAEOJIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2843498.png)

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843511.png)

![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)